molecular formula C9H9ClN2 B13773286 5-Chloro-1,6-dimethylbenzimidazole CAS No. 81449-99-2

5-Chloro-1,6-dimethylbenzimidazole

Cat. No.: B13773286
CAS No.: 81449-99-2
M. Wt: 180.63 g/mol
InChI Key: ZEYPSQGLVLOLLD-UHFFFAOYSA-N
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Description

5-Chloro-1,6-dimethylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fused benzene and imidazole ring, which imparts unique chemical and biological properties. This compound, specifically, has a chlorine atom at the 5th position and methyl groups at the 1st and 6th positions on the benzimidazole ring. Benzimidazole derivatives have been extensively studied for their pharmacological activities, including antimicrobial, antiviral, anticancer, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,6-dimethylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids, followed by cyclization. One common method involves the reaction of 4-chloro-2-nitroaniline with acetic anhydride to form an intermediate, which is then reduced and cyclized to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as copper or iron in the presence of oxidizing agents can facilitate the cyclization process. Additionally, green chemistry approaches, such as using eco-friendly solvents and reagents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,6-dimethylbenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

5-Chloro-1,6-dimethylbenzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1,6-dimethylbenzimidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,6-dimethylbenzimidazole is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance its electrophilic properties, making it more reactive in substitution reactions, while the methyl groups can affect its steric and electronic properties .

Properties

CAS No.

81449-99-2

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-1,6-dimethylbenzimidazole

InChI

InChI=1S/C9H9ClN2/c1-6-3-9-8(4-7(6)10)11-5-12(9)2/h3-5H,1-2H3

InChI Key

ZEYPSQGLVLOLLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=CN2C

Origin of Product

United States

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